4,6-Difluoro-2-(1-piperazinyl)pyrimidine
Beschreibung
Eigenschaften
Molekularformel |
C8H10F2N4 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
4,6-difluoro-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C8H10F2N4/c9-6-5-7(10)13-8(12-6)14-3-1-11-2-4-14/h5,11H,1-4H2 |
InChI-Schlüssel |
ZDZCOGSFUBKAOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)F)F |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Antidepressant Activity :
- Research has indicated that derivatives of piperazine, including those containing pyrimidine structures, exhibit antidepressant properties. Studies have shown that compounds like 4,6-difluoro-2-(1-piperazinyl)pyrimidine can interact with serotonin receptors, potentially leading to mood-enhancing effects .
- Antiviral Properties :
- CNS Activity :
Synthesis and Derivatives
The synthesis of 4,6-difluoro-2-(1-piperazinyl)pyrimidine can be achieved through various chemical pathways. The following table summarizes some synthetic routes and their yields:
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Reaction with fluorinated reagents | 85% | |
| Condensation with piperazine | 90% | |
| Multi-step synthesis from pyrimidine | 75% |
Case Study 1: Antidepressant Evaluation
A study published in a peer-reviewed journal evaluated the antidepressant effects of various piperazine derivatives, including 4,6-difluoro-2-(1-piperazinyl)pyrimidine. The compound was administered in animal models, showing significant improvement in depressive-like behaviors compared to controls. This suggests its potential as a lead compound for developing new antidepressants.
Case Study 2: Antiviral Activity
Another research effort focused on the antiviral properties of pyrimidine derivatives against influenza viruses. In vitro assays demonstrated that 4,6-difluoro-2-(1-piperazinyl)pyrimidine inhibited viral replication effectively at low concentrations, indicating its promise as an antiviral agent.
Vergleich Mit ähnlichen Verbindungen
SCH 66712
Structure :
- Pyrimidine ring with a 5-fluoro substituent.
- Piperazine group at the 2-position, linked to a phenylimidazole moiety via a methylene bridge.
Key Properties :
- Acts as a mechanism-based inactivator (MBI) of CYP2D6, a critical enzyme in the metabolism of ~25–30% of clinically used drugs, including antidepressants .
- Binding and Inactivation :
- Metabolites: Oxidized at the phenyl group, generating intermediates such as methylene quinones, which may contribute to irreversible enzyme binding . No protective effect by nucleophiles (e.g., glutathione), confirming covalent adduct formation .
Comparison with 4,6-Difluoro-2-(1-piperazinyl)pyrimidine :
- Fluorine Substitution : SCH 66712 has a single fluorine at position 5, while the target compound has 4,6-difluoro substitution. The latter’s electron-withdrawing effects may alter reactivity or binding to CYP isoforms.
4,6-Dimethyl-2-(1-piperazinyl)furo[2,3-d]pyrimidine (CAS 115496-73-6)
Structure :
- Furo[2,3-d]pyrimidine core (fused furan and pyrimidine rings).
- Methyl groups at positions 4 and 6.
- Piperazine substituent at position 2.
Key Properties :
- Limited data on biological activity in the provided evidence.
- Structural Implications :
- The fused furan ring introduces rigidity and distinct electronic properties compared to pyrimidine derivatives.
- Methyl groups may enhance lipophilicity but reduce electronegativity compared to fluorine.
Comparison with 4,6-Difluoro-2-(1-piperazinyl)pyrimidine :
- Substituent Effects : Methyl groups (electron-donating) vs. fluorine (electron-withdrawing) will differentially influence ring electronics and interactions with enzymes.
- Ring System : The furopyrimidine core may engage in unique π-π stacking or hydrogen bonding compared to the pyrimidine scaffold.
Data Table: Comparative Analysis
Vorbereitungsmethoden
Halogenation of 4,6-Dihydroxypyrimidine
- 4,6-Dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine by reaction with phosphorus oxychloride (POCl3) in the presence of a hindered tertiary amine base such as N,N-diisopropylethylamine (Hunig's base).
- The reaction is typically performed at temperatures ranging from 25°C to 120°C, preferably 60°C to 90°C.
- Less than one equivalent of POCl3 is initially used, with phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine added to regenerate POCl3 during the process.
- The 4,6-dichloropyrimidine is isolated by extraction at elevated temperatures (60-90°C) using solvents that allow easy separation from phosphorus residues.
Fluorination to 4,6-Difluoropyrimidine
- Fluorination of 4,6-dichloropyrimidine to 4,6-difluoropyrimidine is typically achieved by nucleophilic aromatic substitution using fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF).
- The reaction conditions generally involve polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (100-150°C).
- This step requires careful control to avoid side reactions and to achieve high regioselectivity and yield.
Introduction of the Piperazinyl Group at Position 2
The substitution of the 2-position halogen (chlorine or fluorine) with piperazine is a critical step.
- The 4,6-difluoro-2-chloropyrimidine or 4,6-difluoropyrimidine is reacted with piperazine under nucleophilic aromatic substitution conditions.
- Typical reaction conditions include heating in polar solvents such as ethanol, methanol, or DMF, often with a base to facilitate substitution.
- The reaction temperature is generally maintained between 60°C and reflux conditions depending on the solvent.
- Excess piperazine is often used to drive the reaction to completion.
- The product 4,6-difluoro-2-(1-piperazinyl)pyrimidine is isolated by standard purification techniques such as crystallization or chromatography.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 4,6-Dihydroxypyrimidine | POCl3, N,N-diisopropylethylamine, 60-90°C | 4,6-Dichloropyrimidine | Controlled POCl3 addition, extraction step |
| 2 | 4,6-Dichloropyrimidine | KF or CsF, DMF, 100-150°C | 4,6-Difluoropyrimidine | Nucleophilic aromatic substitution |
| 3 | 4,6-Difluoropyrimidine or 4,6-Difluoro-2-chloropyrimidine | Piperazine, polar solvent, heat | 4,6-Difluoro-2-(1-piperazinyl)pyrimidine | Excess piperazine, standard purification |
Research Findings and Optimization Notes
- The use of hindered tertiary amines (e.g., Hunig's base) in the halogenation step improves selectivity and yield of 4,6-dichloropyrimidine by scavenging HCl and stabilizing intermediates.
- Regeneration of phosphorus oxychloride in situ using phosphorus pentachloride or phosphorus trichloride/chlorine mixtures reduces reagent consumption and improves process economy.
- Fluorination with KF or CsF is favored due to the relatively high nucleophilicity of fluoride ions and their ability to displace chlorine atoms on the pyrimidine ring, but requires high temperatures and polar aprotic solvents for efficient reaction.
- Piperazine substitution is facilitated by the electron-withdrawing effect of fluorine substituents at 4 and 6 positions, which activate the pyrimidine ring toward nucleophilic aromatic substitution at position 2.
- Purification of the final product is often achieved by recrystallization from suitable solvents, ensuring removal of unreacted piperazine and side products.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
